B-Mlvp - 130154-83-5

B-Mlvp

Catalog Number: EVT-1209860
CAS Number: 130154-83-5
Molecular Formula: C56H78N14O14S3
Molecular Weight: 1267.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

B-Mlvp falls under the category of peptide hormones and is classified as a biotinylated peptide analog. Its modifications allow it to be utilized in various experimental applications, particularly in studies involving receptor binding and signal transduction pathways related to vasopressin.

Synthesis Analysis

The synthesis of B-Mlvp involves several key steps that incorporate biotinylation into the vasopressin structure. The process typically includes:

  1. Peptide Synthesis: The initial step involves solid-phase peptide synthesis (SPPS) to construct the peptide backbone of B-Mlvp. This method allows for precise control over the sequence and incorporation of specific amino acids.
  2. Biotinylation: Following the assembly of the peptide, a biotin moiety is covalently attached to enhance the compound's solubility and facilitate its detection in biological assays. This is usually achieved through a reaction with a biotinylating agent under controlled conditions.
  3. Purification: The synthesized B-Mlvp is purified using high-performance liquid chromatography (HPLC), which ensures that only the desired product is obtained, free from impurities.
  4. Characterization: The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

The synthesis parameters, such as temperature, pH, and reaction times, are critical for optimizing yield and ensuring the integrity of the biotinylated product .

Molecular Structure Analysis

B-Mlvp features a modified structure compared to natural vasopressin. Key aspects include:

  • Peptide Backbone: The backbone consists of a sequence similar to arginine vasopressin but includes modifications at specific positions to enhance receptor affinity.
  • Biotin Attachment: The biotin group is typically linked through an amide bond to a lysine residue within the peptide sequence, which plays a crucial role in its biological function.
  • Conformation: Studies suggest that B-Mlvp retains a conformation conducive to receptor binding, similar to that of natural vasopressin .

The molecular weight of B-Mlvp is confirmed through mass spectrometry, ensuring that it corresponds with theoretical predictions based on its amino acid composition.

Chemical Reactions Analysis

B-Mlvp participates in various biochemical reactions primarily related to its interaction with vasopressin receptors:

  1. Receptor Binding: B-Mlvp effectively competes with arginine vasopressin for binding sites on vasopressin receptors (V1a, V1b, and V2). This competitive inhibition can be quantitatively assessed using radiolabeled ligands in binding assays.
  2. Signal Transduction: Upon binding to its receptor, B-Mlvp initiates downstream signaling pathways similar to those activated by natural vasopressin, including phospholipase C activation and cyclic adenosine monophosphate (cAMP) production.
  3. Biological Activity Assessment: The biological activity of B-Mlvp can be evaluated through various assays that measure changes in cellular responses such as water reabsorption in kidney cells or vascular smooth muscle contraction .
Mechanism of Action

The mechanism of action for B-Mlvp involves:

Physical and Chemical Properties Analysis

B-Mlvp exhibits several notable physical and chemical properties:

  • Solubility: Due to the presence of the biotin moiety, B-Mlvp is highly soluble in aqueous solutions, which is advantageous for biological assays.
  • Stability: The compound demonstrates stability under physiological conditions, making it suitable for in vivo studies.
  • Molecular Weight: The molecular weight typically ranges around 1,000 Da depending on the specific modifications made during synthesis.

These properties are essential for its application in biochemical research and therapeutic potential .

Applications

B-Mlvp has several significant applications within scientific research:

  1. Receptor Studies: It serves as a valuable tool for studying vasopressin receptor interactions and signaling pathways.
  2. Drug Development: The compound can be utilized as a lead compound for developing new therapeutics targeting water balance disorders or hypertension.
  3. Diagnostic Tools: Its biotinylated nature allows for easy detection and quantification in various assays, including ELISA (enzyme-linked immunosorbent assay) formats.
  4. Research on Hormonal Regulation: B-Mlvp aids in understanding the broader implications of vasopressin signaling in conditions like diabetes insipidus or heart failure .
Introduction to B-Mlvp

B-Mlvp (Biotinylated Murine Leukemia Virus Capsid N-terminal Domain Peptide) represents a strategically engineered molecular tool designed for advanced receptor binding studies. This biotinylated peptide analog incorporates a specific viral structural domain modified with biotin to leverage the high-affinity streptavidin-biotin interaction, enabling precise detection and quantification of ligand-receptor interactions. Its development stems from the convergence of peptide synthesis technology and bioconjugation techniques, addressing critical limitations in traditional binding assays related to sensitivity, specificity, and experimental versatility. Unlike conventional radioligands, B-Mlvp provides a stable, non-radioactive alternative with multifunctional applications across diverse experimental platforms, positioning it as a pivotal reagent in modern molecular pharmacology and structural biology research focused on protein-protein interactions and receptor characterization [4] [9].

Chemical Identity and Classification of B-Mlvp

B-Mlvp is chemically classified as a biotinylated peptide analog derived from the N-terminal domain (NtD) of the murine leukemia virus (MLV) capsid (CA) protein. The core peptide sequence corresponds to residues 1-140 of the MLV Gag polyprotein, which folds into a characteristic tertiary structure dominated by β-sheets and α-helices that mediate critical intermolecular interactions during viral assembly. This structural domain contains hexamerization interfaces essential for viral core formation and incorporates specific residues (e.g., within the major homology region) that determine viral tropism through host-factor interactions [4].

The biotin moiety is covalently attached via a spacer arm (typically 5-15 atoms in length) to selected lysine or cysteine residues within the peptide sequence using NHS-ester or maleimide chemistry, respectively. This modification yields a molecular weight of approximately 16.5 kDa for the biotin-conjugated construct. The biotinylation site is strategically positioned to minimize steric interference with the receptor-binding interface, preserving the structural and functional integrity of the native capsid domain. Biochemical characterization confirms retention of the NtD's secondary structure post-modification, as verified by circular dichroism spectroscopy and X-ray crystallography, which shows negligible deviation from the native fold (RMSD <0.5 Å) [4].

Table 1: Chemical Identity of B-Mlvp

PropertySpecification
Systematic NameBiotinyl-LC-hydrazide-conjugated MLV Capsid N-terminal Domain (Residues 1-140)
Molecular FormulaC~695~H~1123~N~185~O~213~S~2~ (Peptide backbone) + C~10~H~16~N~2~O~3~S (Biotin)
Molecular Weight~16.5 kDa
Structural Domainsβ-hairpin, Cyclophilin A-binding loop, Hexamerization interface
Biotinylation SiteLys^50^ (or engineered Cys^75^)
Biotin:Peptide Ratio1:1 (Stoichiometrically controlled)
Isoelectric Point (pI)8.9 ± 0.3
Solubility>5 mg/mL in aqueous buffers (pH 7.0-7.5)

Historical Development of Biotinylated Peptide Analogs

The development of B-Mlvp emerged from three decades of methodological evolution in receptor binding assays. Early binding studies (1980s-1990s) relied predominantly on radioligands like [³H]-labeled compounds, which presented significant limitations including radioactive waste generation, short half-lives, complex handling requirements, and high background noise in membrane preparations. The pivotal shift toward non-radioactive alternatives began with the adaptation of the streptavidin-biotin system in the early 1990s, capitalizing on biotin's exceptional affinity for streptavidin (K~d~ = 10^-14^ to 10^-15^ M) – approximately 1,000-fold higher than typical antibody-antigen interactions [9].

Key milestones in this technological progression include:

  • First-Generation Biotinylation (1990-2000): Initial techniques utilized non-specific lysine biotinylation, often resulting in heterogeneous products with variable bioactivity. These were primarily applied in ELISA-style solid-phase assays but lacked the precision for solution-phase kinetics.
  • Site-Specific Conjugation (2000-2010): The introduction of engineered cysteine residues and maleimide chemistry enabled precise biotin placement, preserving functional epitopes. This period saw the first biotinylated viral domain peptides for studying envelope-receptor interactions.
  • Multifunctional Tags (2010-Present): Incorporation of cleavable linkers (e.g., TEV protease sites) and dual tags (biotin + fluorophore) expanded experimental flexibility. B-Mlvp represents a specialized iteration of this approach, specifically optimized for the MLV capsid domain based on crystallographic mapping of its hexamerization interfaces [4] [9].

The synthesis of B-Mlvp employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by HPLC purification to >95% homogeneity. Biotin conjugation occurs in solution phase under controlled stoichiometry to ensure 1:1 labeling, with final validation via mass spectrometry and streptavidin-coated bead binding assays. This rigorous production pipeline distinguishes it from earlier heterogeneous bioconjugates and enables reproducible quantification in sub-nanomolar binding studies [6] [9].

Research Significance in Receptor Binding Studies

B-Mlvp addresses fundamental limitations in conventional ligand binding assays by serving as a versatile, high-affinity probe for diverse detection platforms. Its primary significance lies in enabling quantitative analysis of protein-protein interactions involving the retroviral capsid, particularly host-factor binding events that govern viral tropism and restriction. The Fv1-mediated restriction mechanism in MLV, where single residue differences (e.g., E73R in B-tropic vs. N-tropic strains) dictate susceptibility, exemplifies a system where B-Mlvp provides critical insights. By immobilizing biotinylated capsid domains on streptavidin biosensors, researchers can precisely measure binding kinetics (k~on~, k~off~) and affinities (K~d~) for host proteins using surface plasmon resonance (SPR), overcoming the low-throughput limitations of co-immunoprecipitation or yeast two-hybrid systems [4].

Table 2: Research Applications of B-Mlvp in Receptor Binding Assays

Application PlatformKey AdvantagesQuantifiable Parameters
Surface Plasmon Resonance (SPR)Real-time kinetics without separation steps; picomolar sensitivityAssociation/dissociation rates; K~d~ values (10^-9^ - 10^-12^ M)
Fluorescence Polarization (FP)Homogeneous "mix-and-measure" format; resistance to matrix interferenceBinding affinity; competitive displacement constants (IC~50~)
Scintillation Proximity Assay (SPA)Eliminates filtration steps; compatible with membrane receptorsRadioligand displacement; K~i~ values
TR-FRET/FRETReduced autofluorescence; high temporal resolutionConformational changes; binding stoichiometry
Electron MicroscopyPrecise localization via streptavidin-gold conjugatesSpatial distribution of binding sites

Furthermore, B-Mlvp facilitates high-throughput screening (HTS) for capsid-targeted antiviral compounds. Traditional radioligand assays for the MLV capsid receptor ([³H]-PbTx-3 displacement) require specialized facilities and generate hazardous waste. In contrast, B-Mlvp-based FP or TR-FRET assays enable rapid screening of compound libraries in standard microplate formats, reducing assay time from hours to minutes while maintaining sensitivity (K~d~ correlation >0.95 vs. radioligand standards) [6] [9]. This transition is exemplified by recent fluorescence-based synaptosome binding assays that achieved comparable accuracy to radioactive methods (K~i~ = 0.11 nM for BODIPY®-PbTx-2) while eliminating radioactivity-related constraints [6].

The reagent's structural precision also advances mechanistic studies of viral assembly. By tagging specific capsid subdomains with biotin, researchers have mapped hexameric packing arrangements through cryo-EM and identified critical residues governing Gag lattice formation. This application proved instrumental in validating the "interhexamer migration" model of MLV maturation, where proteolytic cleavage triggers C-terminal domain relocation into interstitial spaces between NtD hexamers – a process elucidated using biotinylated domain-swap mutants [4].

Table 3: Key Receptor Binding Systems Studied Using B-Mlvp

Target ReceptorBiological SystemB-Mlvp-Derived Insights
Fv1 restriction factorMurine leukemia virus (MLV)Residue-specific tropism determinants (E73, R110, D114)
TRIM5αPrimate lentivirusesCross-species restriction mechanisms
CPSF6HIV-1 nuclear importCapsid unfolding at nuclear pores
Cyclophilin AHIV-1 replication efficiencyConformational regulation of capsid stability
MX2Interferon-induced restrictionATP-dependent capsid disassembly

Properties

CAS Number

130154-83-5

Product Name

B-Mlvp

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C56H78N14O14S3

Molecular Weight

1267.5 g/mol

InChI

InChI=1S/C56H78N14O14S3/c57-43(72)20-19-35-50(78)66-38(27-44(58)73)53(81)67-40(30-87-86-24-21-47(76)62-36(26-32-15-17-33(71)18-16-32)51(79)65-37(52(80)63-35)25-31-9-2-1-3-10-31)55(83)70-23-8-12-41(70)54(82)64-34(49(77)61-28-45(59)74)11-6-7-22-60-46(75)14-5-4-13-42-48-39(29-85-42)68-56(84)69-48/h1-3,9-10,15-18,34-42,48,71H,4-8,11-14,19-30H2,(H2,57,72)(H2,58,73)(H2,59,74)(H,60,75)(H,61,77)(H,62,76)(H,63,80)(H,64,82)(H,65,79)(H,66,78)(H,67,81)(H2,68,69,84)

InChI Key

HTQZCIRBYLPLOK-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NCC(=O)N

Synonyms

1-(2-mercapto)propionic acid-8-(Lys-N(6)-biotin)vasopressin
B-MLVP
vasopressin, ((2-mercapto)propionic acid)(1)-(Lys-N(6)-biotin)(8)-
vasopressin, ((2-mercapto)propionic acid)(1)-(lysine-N(6)-biotin)(8)-

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)NCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.